molecular formula C13H28O8P2 B14756876 5,5-Bis(diethoxyphosphoryl)pentanoic acid

5,5-Bis(diethoxyphosphoryl)pentanoic acid

Cat. No.: B14756876
M. Wt: 374.30 g/mol
InChI Key: BDMWIPYJXPCHIM-UHFFFAOYSA-N
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Description

Tetraethyl-5-carboxypentylene-1,1-bisphosphonate is a chemical compound with the molecular formula C13H28O8P2 and a molecular weight of 374.3 g/mol It is known for its unique structure, which includes two phosphonate groups and a carboxyl group attached to a pentylene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate typically involves the reaction of diethyl phosphite with a suitable carboxylic acid derivative under controlled conditions. One common method involves the use of pentanoic acid, which reacts with diethyl phosphite in the presence of a catalyst to form the desired bisphosphonate compound . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl-5-carboxypentylene-1,1-bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetraethyl-5-carboxypentylene-1,1-bisphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate involves its interaction with specific molecular targets. The compound’s phosphonate groups can bind to metal ions, such as calcium, which is crucial for its role in bone metabolism. This binding inhibits the activity of osteoclasts, cells responsible for bone resorption, thereby reducing bone loss . Additionally, the carboxyl group may participate in hydrogen bonding and electrostatic interactions with biological molecules, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl-5-carboxypentylene-1,1-bisphosphonate is unique due to its specific structural features, including the pentylene chain and the presence of both carboxyl and bisphosphonate groups. These features confer distinct chemical reactivity and biological activity compared to other bisphosphonates. Its ability to bind to calcium and inhibit osteoclast activity makes it particularly valuable in medical applications .

Properties

Molecular Formula

C13H28O8P2

Molecular Weight

374.30 g/mol

IUPAC Name

5,5-bis(diethoxyphosphoryl)pentanoic acid

InChI

InChI=1S/C13H28O8P2/c1-5-18-22(16,19-6-2)13(11-9-10-12(14)15)23(17,20-7-3)21-8-4/h13H,5-11H2,1-4H3,(H,14,15)

InChI Key

BDMWIPYJXPCHIM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCCC(=O)O)P(=O)(OCC)OCC)OCC

Origin of Product

United States

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